Carbathymidine

Description

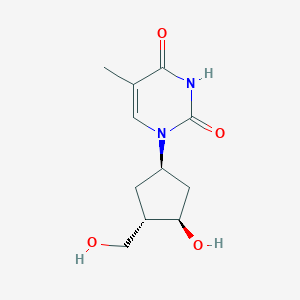

Carbathymidine (chemical name: 1-[(1R,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methyl-2,4(1H,3H)-pyrimidinedione) is a carbocyclic nucleoside analog with the molecular formula C₁₁H₁₆N₂O₄ (average mass: 240.259 g/mol) and a ChemSpider ID of 115655 . It features three stereocenters and a cyclopentyl ring fused to a pyrimidinedione moiety, distinguishing it from conventional thymidine derivatives. This compound’s structure avoids the ribose sugar backbone, enhancing metabolic stability while retaining nucleoside-like pharmacological activity. Its IUPAC name and stereochemical configuration underscore its uniqueness in the nucleoside analog family.

Properties

CAS No. |

114884-15-0 |

|---|---|

Molecular Formula |

C11H16N2O4 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

1-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O4/c1-6-4-13(11(17)12-10(6)16)8-2-7(5-14)9(15)3-8/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |

InChI Key |

ZOZRLTAJWLEGLG-DJLDLDEBSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](C2)O)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |

Synonyms |

carbathymidine carbathymidine, (-)-isomer carbocyclic thymidine D-carba T |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to this compound, as identified through cheminformatics tools (e.g., PubChem and ChemSpider similarity searches) :

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 4-Amino-2-chloropyrimidine-5-carbaldehyde | 933702-55-7 | 0.80 | Chlorine substituent; lacks cyclopentyl ring |

| 2-Chloropyrimidine-5-carbaldehyde | 1240390-28-6 | 0.78 | Aldehyde group; no hydroxyl or hydroxymethyl groups |

| 2,4-Dichloropyrimidine-5-carboxamide | 14394-70-8 | 0.76 | Dichloro substitution; carboxamide functional group |

| This compound | 114884-15-0 | N/A | Cyclopentyl ring; hydroxyl/hydroxymethyl groups |

Key Observations :

Physicochemical Properties

| Property | This compound | 4-Amino-2-chloropyrimidine-5-carbaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 240.259 | 171.57 |

| LogP (Predicted) | -0.82 | 0.95 |

| Hydrogen Bond Donors | 3 | 2 |

| Hydrogen Bond Acceptors | 5 | 4 |

| Solubility (Water) | Moderate | Low |

Notes:

Analytical Differentiation

Distinguishing this compound from analogs requires advanced spectroscopic and chromatographic techniques:

- NMR Spectroscopy : The cyclopentyl ring protons (δ 3.5–4.5 ppm) and absence of halogen signals differentiate it from chlorinated analogs .

- Mass Spectrometry: The molecular ion peak at m/z 240.111 (monoisotopic mass) is unique to this compound .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) resolves this compound from pyrimidine carbaldehydes due to retention time shifts .

Research Findings and Challenges

- Synthetic Complexity: this compound’s stereocenters complicate synthesis compared to non-chiral analogs like 2-chloropyrimidine derivatives .

- Regulatory Considerations : Guidelines for nucleoside analog identification (e.g., ICH Q6A) emphasize stereochemical validation, which is critical for this compound due to its three stereocenters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.